Cas no 832677-57-3 (2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde)

2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(2-chloro-benzyloxy)-5-methoxy-benzaldehyde
- 2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde
- 2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
- Z2106595287
- CS-0302197
- 2-Chloro-4-((2-chlorobenzyl)oxy)-5-methoxybenzaldehyde
- AKOS000312986
- 2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
- STK350577
- 832677-57-3
- EN300-230492
-
- MDL: MFCD02380259
- インチ: InChI=1S/C15H12Cl2O3/c1-19-14-6-11(8-18)13(17)7-15(14)20-9-10-4-2-3-5-12(10)16/h2-8H,9H2,1H3
- InChIKey: SGOLWKYAFQPXSM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2Cl
計算された属性
- せいみつぶんしりょう: 310.0163496Da
- どういたいしつりょう: 310.0163496Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 442.9±40.0 °C at 760 mmHg
- フラッシュポイント: 176.8±26.3 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230492-0.25g |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
832677-57-3 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
Enamine | EN300-230492-0.1g |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
832677-57-3 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
Enamine | EN300-230492-2.5g |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
832677-57-3 | 95% | 2.5g |
$503.0 | 2024-06-20 | |
Enamine | EN300-230492-1.0g |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
832677-57-3 | 95% | 1.0g |
$256.0 | 2024-06-20 | |
Enamine | EN300-230492-10.0g |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
832677-57-3 | 95% | 10.0g |
$1101.0 | 2024-06-20 | |
1PlusChem | 1P01AOLS-250mg |
2-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE |
832677-57-3 | 95% | 250mg |
$171.00 | 2024-04-21 | |
1PlusChem | 1P01AOLS-10g |
2-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE |
832677-57-3 | 95% | 10g |
$1423.00 | 2023-12-16 | |
Enamine | EN300-230492-5g |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
832677-57-3 | 95% | 5g |
$743.0 | 2023-09-15 | |
Enamine | EN300-230492-10g |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
832677-57-3 | 95% | 10g |
$1101.0 | 2023-09-15 | |
A2B Chem LLC | AV77264-100mg |
2-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYBENZALDEHYDE |
832677-57-3 | 95% | 100mg |
$278.00 | 2024-04-19 |
2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehydeに関する追加情報
2-Chloro-4-(2-Chlorophenyl)Methoxy-5-Methoxybenzaldehyde: A Comprehensive Overview
The compound 2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde, with the CAS number 832677-57-3, is a highly specialized aromatic aldehyde with a complex structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and material science due to its unique properties and potential applications. The molecule features a benzaldehyde backbone with multiple substituents, including chlorine atoms and methoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Recent studies have highlighted the importance of aromatic aldehydes like this compound in the development of novel materials and pharmaceutical agents. The presence of multiple electron-withdrawing groups, such as chlorine atoms, significantly influences the electronic properties of the molecule, making it a valuable candidate for various chemical reactions. For instance, researchers have explored its role in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules with high precision.
One of the most intriguing aspects of 2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde is its potential in drug discovery. The compound's structure suggests that it could serve as a lead molecule for developing new pharmaceutical agents targeting specific biological pathways. Recent advancements in computational chemistry have enabled scientists to model the interactions of this compound with various proteins, providing insights into its potential therapeutic applications.
In terms of synthesis, this compound is typically prepared through a multi-step process involving Friedel-Crafts alkylation and subsequent oxidation steps. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and purer products. Researchers have also investigated alternative synthetic routes, such as microwave-assisted synthesis, which offers a greener and more sustainable approach to producing this compound.
The chemical stability of 2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde under various conditions has been extensively studied. It has been found to be stable under normal storage conditions but exhibits reactivity under specific thermal or photochemical stimuli. This property makes it suitable for applications where controlled reactivity is desired, such as in time-release drug delivery systems or responsive materials.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies, revealing that certain microbial strains can metabolize this compound under aerobic conditions. This knowledge is essential for developing strategies to mitigate any potential environmental risks associated with its use.
In conclusion, 2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde (CAS No: 832677-57-3) stands out as a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthetic methodologies and computational modeling, position it as a key player in future innovations within the chemical sciences.
832677-57-3 (2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde) 関連製品
- 2287273-19-0((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)
- 1695703-93-5(3-amino-3-(5-chlorothiophen-3-yl)propanoic acid)
- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)
- 2229158-32-9(methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 87254-66-8(7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 1705849-41-7(3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide)
- 20804-38-0(2,4-Dimethyl-5-mercaptophenol)
- 593960-65-7(2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)
- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)
- 2195951-66-5(2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide)
